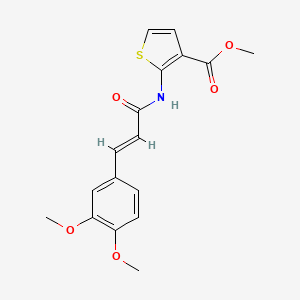

(E)-methyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)thiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-methyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)thiophene-3-carboxylate, also known as DMPT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DMPT is a thiophene-based compound that has been synthesized using various methods.

Wissenschaftliche Forschungsanwendungen

Synthetic Applications and Functionalization

Distant Functionalization and Electrophilic Reactions : Thiophene derivatives, including those similar to "(E)-methyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)thiophene-3-carboxylate", have been utilized in distant functionalization through electrophilic reactions promoted by samarium diiodide. Such processes have enabled the creation of long-chain esters with remote functional groups, highlighting their potential in synthesizing complex organic compounds (Yang et al., 2000).

Synthesis of Pyrimidine Derivatives : Reactions involving thiophene derivatives have been key in synthesizing pyrimidine derivatives, showcasing the versatility of thiophene compounds in creating polyfunctionalized heterocycles (S. Kohra, Y. Tominaga, A. Hosomi, 1988).

Molecular Engineering for Solar Cell Applications : Thiophene compounds have been engineered at the molecular level for use as organic sensitizers in solar cells. Their incorporation into the structure of sensitizers has demonstrated significant improvements in photovoltaic efficiency, underscoring the compound's relevance in renewable energy technologies (Sanghoon Kim et al., 2006).

Polythiophene Carboxylic Acids for Sensing and Magnetic Properties : Functionalization of microporous lanthanide-based metal-organic frameworks with thiophene dicarboxylate ligands has led to materials with sensing activities and magnetic properties. This indicates the potential of thiophene derivatives in developing advanced materials for sensors and data storage applications (Suna Wang et al., 2016).

Genotoxic and Carcinogenic Potential Assessment : Studies on thiophene derivatives have also involved assessing their genotoxic and carcinogenic potentials through in vitro and in silico methodologies. Such research is crucial for understanding the safety profile of chemicals containing the thiophene ring and for regulatory purposes (Alban Lepailleur et al., 2014).

Eigenschaften

IUPAC Name |

methyl 2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5S/c1-21-13-6-4-11(10-14(13)22-2)5-7-15(19)18-16-12(8-9-24-16)17(20)23-3/h4-10H,1-3H3,(H,18,19)/b7-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDCHUYOOZSUDCV-FNORWQNLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)NC2=C(C=CS2)C(=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(C=CS2)C(=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide](/img/structure/B2669903.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2669919.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide](/img/structure/B2669920.png)

![5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B2669921.png)